molecular formula C8H10N2O B14467348 N'-(3-Methylphenyl)formohydrazide CAS No. 65763-65-7

N'-(3-Methylphenyl)formohydrazide

Cat. No.: B14467348
CAS No.: 65763-65-7
M. Wt: 150.18 g/mol
InChI Key: FPSSKHFVWLKZGE-UHFFFAOYSA-N
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Description

N'-(3-Methylphenyl)formohydrazide is a hydrazide derivative characterized by a formohydrazide backbone (-NH-NH-C(=O)-) substituted with a 3-methylphenyl group. This compound is synthesized through the condensation of formic hydrazide with 3-methylbenzaldehyde under acidic or reflux conditions, a method analogous to other hydrazide derivatives described in the literature . Its structure allows for versatile applications in medicinal chemistry, particularly as a precursor for bioactive hydrazones and metal complexes.

Properties

CAS No.

65763-65-7

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-(3-methylanilino)formamide

InChI

InChI=1S/C8H10N2O/c1-7-3-2-4-8(5-7)10-9-6-11/h2-6,10H,1H3,(H,9,11)

InChI Key

FPSSKHFVWLKZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-Methylphenyl)formohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylhydrazine with formic acid or its derivatives. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N’-(3-Methylphenyl)formohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methylphenyl)formohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formohydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted hydrazides

Scientific Research Applications

N’-(3-Methylphenyl)formohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(3-Methylphenyl)formohydrazide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations

Compound Name Substituents/Backbone Key Features Reference
N'-(3-Methylphenyl)formohydrazide 3-Methylphenyl, formohydrazide Methyl group enhances lipophilicity
(E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide Chlorophenyl, thiophene Halogen and heterocycle boost antibacterial activity
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide Dual nitro groups Nitro groups increase electron-withdrawing effects
2-Hydroxy-2,2-bis(4-chlorophenyl)-N'-(3-methylphenyl)methyleneacetohydrazide Bis-chlorophenyl, acetohydrazide Chlorine substituents enhance anticancer activity

Structural Insights :

  • Electron-Donating Groups (e.g., -CH₃) : Improve metabolic stability but may reduce reactivity .
  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance biological activity by increasing electrophilicity .
  • Heterocyclic Moieties (e.g., thiophene) : Improve binding to bacterial targets .

Key Findings :

  • Anticancer Activity : Chlorophenyl and methylphenyl substituents in acetohydrazides show potent activity against breast (MCF-7) and prostate (PC-3) cancers .
  • Antibacterial Activity : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit superior efficacy compared to methyl or methoxy groups .
  • Coordination Complexes: Organotin(IV) derivatives of formohydrazides demonstrate enhanced antifungal and leishmanicidal activities due to metal-ligand interactions .

Physicochemical Properties

  • Solubility: Polar solvents (e.g., DMF, ethanol) are preferred due to the hydrazide backbone’s polarity .
  • Crystallinity : Substituents like fluorine or nitro groups influence crystal packing via hydrogen bonding (e.g., N–H⋯O interactions in N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide) .
  • Stability : Electron-withdrawing groups (e.g., -CF₃) improve thermal stability but may reduce solubility .

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